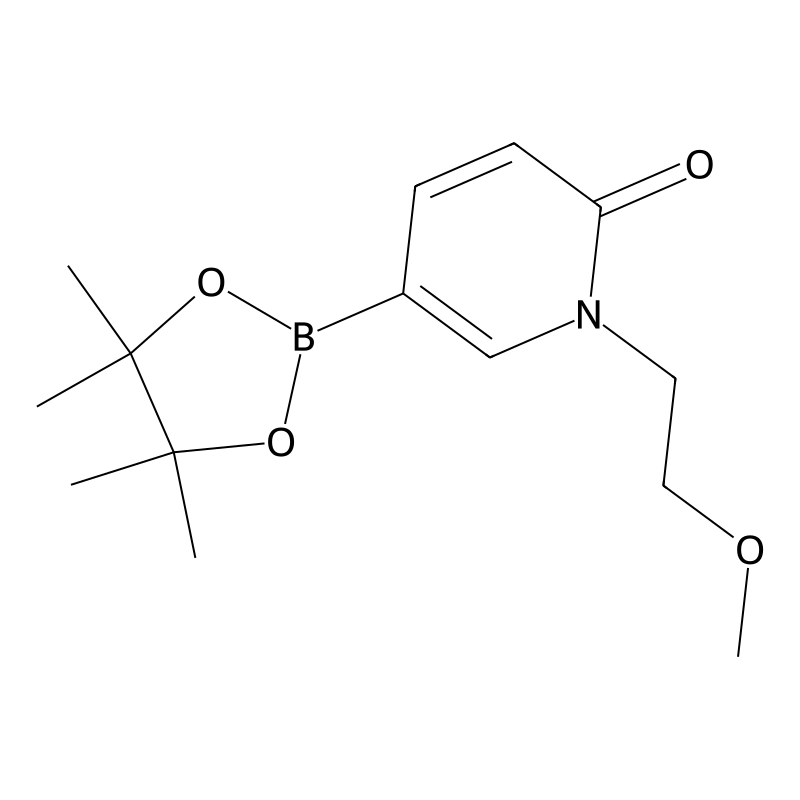

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boron-containing organic compound characterized by its complex structure that includes a pyridinone moiety and a dioxaborolane substituent. The molecular formula is C${14}$H${22}$BNO$_{4}$, and it has a molecular weight of 279.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the pyridine and boron functionalities, which can facilitate various

- Cross-Coupling Reactions: The dioxaborolane moiety can engage in Suzuki or Stille coupling reactions, making it valuable for constructing complex organic molecules.

- Nucleophilic Substitution: The pyridinone part can undergo nucleophilic attack due to the electrophilic nature of the carbonyl group, allowing for further derivatization.

- Hydrolysis: Under acidic or basic conditions, the dioxaborolane ring may hydrolyze, releasing boronic acid derivatives.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

- Anticancer Activity: Boron-containing compounds are known for their potential in cancer therapy due to their ability to selectively target tumor cells.

- Antimicrobial Properties: Pyridine derivatives frequently show antimicrobial activity against various pathogens.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can be achieved through several methods:

- Boronate Ester Formation: Reacting a pyridinone with a boronic acid or boronate ester under basic conditions can yield the desired compound.

- Direct Alkylation: The introduction of a 2-methoxyethyl group can be accomplished via alkylation reactions using appropriate alkyl halides.

- Multi-step Synthesis: Starting from simpler precursors such as pyridine derivatives and boron reagents through a series of functional group transformations.

These methods reflect the compound's synthetic accessibility for research and application purposes .

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

- Material Science: In the development of new materials with specific electronic or optical properties due to the presence of boron.

- Agricultural Chemistry: As a potential agrochemical for crop protection due to its possible biological activity.

Interaction studies involving this compound could focus on:

- Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could provide insights into its pharmacokinetics and pharmacodynamics.

- Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes could reveal potential therapeutic applications.

Such studies are essential for determining the practical utility of this compound in various fields.

Several compounds share structural similarities with 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1339890-99-1 | 0.95 |

| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 847818-70-6 | 0.94 |

| 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol | 1082503-77-2 | 0.93 |

| 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)l)-1H-pyrazol -1 -yl)ethyl)morpholine | 864754 -18 -7 | 0.92 |

These compounds highlight the unique structural features of 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)pyridin - 2(1H) - one while also showcasing its potential as a versatile building block in organic synthesis and medicinal chemistry .